![molecular formula C20H19ClN2O2S B13379062 (5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379062.png)
(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-1,3-thiazolidin-4-one is an organic compound with the molecular formula C20H19ClN2O2S and a molecular weight of 386.89506 g/mol . This compound is known for its complex structure, which includes a thiazolidinone ring, a benzylidene group, and a chloro-substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-(4-ethoxy-3-methylbenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Condensation: The benzylidene group can participate in condensation reactions with other aldehydes or ketones.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Preliminary studies suggest it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In the context of anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, which share the thiazolidinone ring structure but differ in their substituents. These compounds often exhibit similar biological activities, but the presence of different functional groups can significantly alter their properties. For example, compounds with different substituents on the phenyl ring may have varying degrees of antimicrobial or anticancer activity.
Properties
Molecular Formula |
C20H19ClN2O2S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O2S/c1-4-25-17-9-8-14(10-12(17)2)11-18-19(24)23-20(26-18)22-16-7-5-6-15(21)13(16)3/h5-11H,4H2,1-3H3,(H,22,23,24)/b18-11- |
InChI Key |
WIQUUXWEMMSTAY-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)C)S2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)C)S2)C |
Origin of Product |
United States |
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